Indolizidines
Indolizidines are a class of nitrogen-containing heterocyclic compounds, derived from the combination of an indole ring and a pyrrolidine ring. These unique molecular structures offer diverse applications in pharmaceuticals, agrochemicals, and materials science due to their versatile functional groups and potential for biological activity.
Typically, indolizidines feature a five-membered nitrogen-containing heterocyclic core with additional substituents that can influence their physical and chemical properties. The central indole ring imparts aromatic character, while the pyrrolidine moiety introduces further complexity, such as stereogenic centers or potential for intramolecular interactions.
In pharmaceutical research, indolizidines have shown promising activity in various therapeutic areas including anti-inflammatory, anticancer, and neuroprotective agents. Their ability to modulate multiple targets within a single molecule makes them attractive candidates for drug development. Additionally, due to their unique electronic properties, indolizidines are explored in the design of new materials with specific functionalities.
In summary, indolizidines represent an intriguing chemical class with broad potential in both pharmaceuticals and material sciences, driven by their structural diversity and functional versatility.

Structure | Nom chimique | CAS | Le MF |
---|---|---|---|
![]() |
(-)-Indolizidine 195B | 53447-41-9 | C13H25N |
![]() |
Monomorine I | 42607-24-9 | C13H25N |
![]() |
fluevirosine B | 1416138-60-7 | C37H41N3O6 |
![]() |
9,17-dimethoxy-2-oxo-4-oxy-corynox-16-ene-16-carboxylic acid methyl ester | 50506-22-4 | C23H30N2O6 |
![]() |
5-(pent-2-en-4-ynyl)-8-methylindolizidine | 120328-23-6 | C14H21N |
![]() |
(-)-1alpha-hydroxy-9alpha-indolizidine | 108866-41-7 | C8H15NO |
![]() |
beta-Yohimbine pseudoindoxyl | 88668-02-4 | C21H26N2O4 |
![]() |
11-hydroxy-12-methoxy-19alpha-methyl-2-oxo-(20alpha)-formosanane-16-carboxylic acid methyl ester | 54347-88-5 | C22H26N2O6 |
![]() |
9-hydroxy-17-methoxy-2-oxo-corynox-16-ene-16-carboxylic acid methyl ester | 5171-42-6 | C22H28N2O5 |
![]() |
9-hydroxy-17-methoxy-2-oxo-corynox-16-ene-16-carboxylic acid methyl ester | 55903-79-2 | C22H28N2O5 |
Littérature connexe
-
1. Book reviews
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
5. Book reviews
Fournisseurs recommandés
-
Shanghai Joy Biotech LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises
Produits recommandés